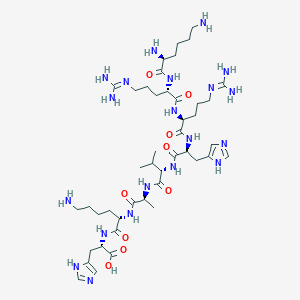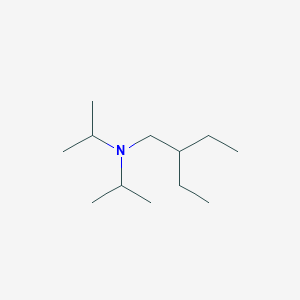
N,N-Diisopropyl-2-ethylbutylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diisopropyl-2-ethylbutylamine is an organic compound with the molecular formula C12H27N. It is a tertiary amine, characterized by the presence of two isopropyl groups and one ethylbutyl group attached to the nitrogen atom. This compound is known for its use as a non-nucleophilic base in organic synthesis, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diisopropyl-2-ethylbutylamine can be synthesized through the alkylation of diisopropylamine with ethyl chloride. The reaction typically occurs in a high-pressure autoclave using an MIX type catalyst. The molar ratio of diisopropylamine to ethyl chloride is maintained between 2:1 and 4:1, with the reaction temperature ranging from 130°C to 230°C and pressure between 0.8 to 2.5 MPa. The reaction time is generally 4 to 10 hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient separation techniques to ensure high yield and purity. The reaction mixture is treated with a strongly alkaline solution to achieve a pH of 12.5-13.5, followed by liquid separation and rectification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-Diisopropyl-2-ethylbutylamine primarily undergoes substitution reactions due to its tertiary amine structure. It is commonly used as a base in various organic reactions, including amide coupling and esterification .
Common Reagents and Conditions
Esterification: It is also used in esterification reactions where it helps in the formation of esters from carboxylic acids and alcohols under mild conditions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reactants used. In amide coupling, the primary product is an amide, while in esterification, the product is an ester .
Scientific Research Applications
N,N-Diisopropyl-2-ethylbutylamine has a wide range of applications in scientific research:
Mechanism of Action
N,N-Diisopropyl-2-ethylbutylamine exerts its effects primarily through its role as a base. The nitrogen atom in the compound has a lone pair of electrons that can react with electrophiles. the steric hindrance provided by the isopropyl and ethylbutyl groups limits its nucleophilicity, making it an effective proton scavenger in various reactions . This property allows it to facilitate reactions without participating directly in the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
Triethylamine: Another tertiary amine used as a base in organic synthesis.
2,6-Di-tert-butylpyridine: A sterically hindered base similar to N,N-Diisopropyl-2-ethylbutylamine.
1,5-Diazabicyclo[4.3.0]non-5-ene: A bicyclic amine used as a base in organic reactions.
Uniqueness
This compound is unique due to its specific steric hindrance, which makes it a highly effective non-nucleophilic base. This property distinguishes it from other bases like triethylamine, which may participate in nucleophilic reactions. The combination of isopropyl and ethylbutyl groups provides a balance of steric hindrance and reactivity, making it versatile in various chemical processes .
Properties
CAS No. |
200342-33-2 |
|---|---|
Molecular Formula |
C12H27N |
Molecular Weight |
185.35 g/mol |
IUPAC Name |
2-ethyl-N,N-di(propan-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H27N/c1-7-12(8-2)9-13(10(3)4)11(5)6/h10-12H,7-9H2,1-6H3 |
InChI Key |
SUBFZYQWYBUTGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CN(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


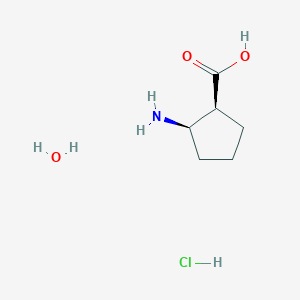
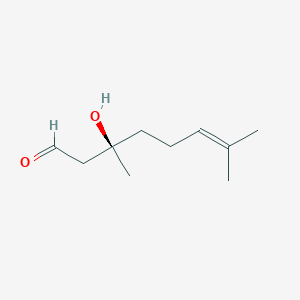
![Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]-](/img/structure/B12579427.png)
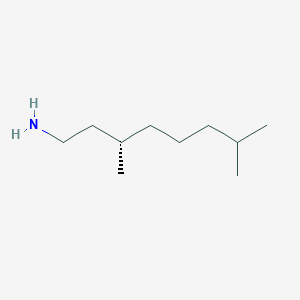
![1lambda~6~-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione](/img/structure/B12579437.png)
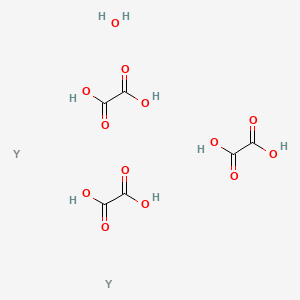
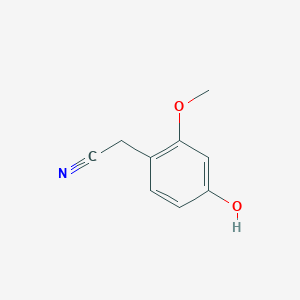
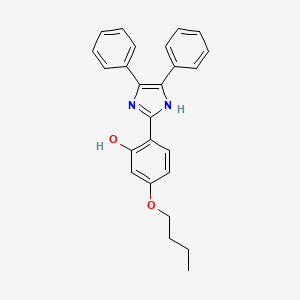
![6-([1,1'-Biphenyl]-4-yl)-3,4-diphenyl-2H-pyran-2-thione](/img/structure/B12579468.png)
![1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate](/img/structure/B12579473.png)
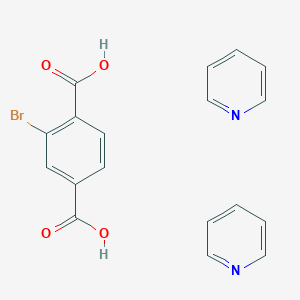
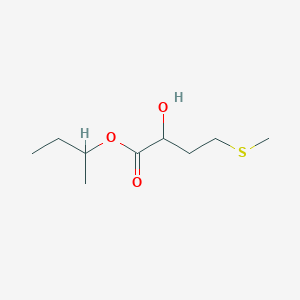
![1-Methyl-5-nitroso-6-[(propan-2-yl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12579505.png)
